1Lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione
Description
1lambda6-thia-2-azaspiro[4
Properties
CAS No. |
2172493-30-8 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1λ6-thia-2-azaspiro[4.4]nonane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)7(5-6-8-11)3-1-2-4-7/h8H,1-6H2 |
InChI Key |
UBJKIUOXKRDTBZ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: This compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione can be compared with other similar compounds, such as:
7-oxa-1lambda6-thia-2-azaspiro[3.5]nonane-1,1-dione: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
1lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride: This compound is a hydrochloride salt with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
